molecular formula C14H22N4O3S B2889580 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034335-86-7

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2889580
CAS No.: 2034335-86-7
M. Wt: 326.42
InChI Key: BCCWFOMVDOVQEY-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a piperidine ring, a tetrahydrothiophene ring with a dioxo group, and a pyrazole ring with a methyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This can be achieved through the cyclization of appropriate thiophene precursors under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: In the medical field, this compound has potential therapeutic applications. It can be investigated for its pharmacological properties, such as its ability to modulate ion channels or enzyme activities. This can lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used as an intermediate in the production of other chemicals. Its versatility makes it valuable in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-17-13(2-6-15-17)14(19)16-11-3-7-18(8-4-11)12-5-9-22(20,21)10-12/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWFOMVDOVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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